2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
Description
Structure and Key Features:
The compound 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide features a propanamide backbone with a sulfanyl-linked tetrazole moiety. The tetrazole ring is substituted at the 1-position with a 4-methoxyphenyl group, while the amide nitrogen is attached to a 4-isopropylphenyl group. The tetrazole (1H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding in pharmaceutical contexts. The sulfanyl (S-) linker may improve oxidative stability compared to oxygen-based linkers.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)15-5-7-16(8-6-15)21-19(26)14(3)28-20-22-23-24-25(20)17-9-11-18(27-4)12-10-17/h5-14H,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZFLDKYBRAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: Finally, the thioether compound is reacted with 4-(propan-2-yl)phenylpropanoyl chloride in the presence of a base to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the thioether and amide functionalities can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Research Findings
Pharmacokinetic Predictions :
Stability :
- The sulfanyl group may resist hydrolysis better than ester or ether linkers (e.g., ), though susceptibility to glutathione conjugation remains.
Biological Activity
The compound 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specified in the sources.
The biological activity of tetrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. The presence of the sulfanyl group enhances reactivity, potentially leading to diverse pharmacological effects. Common mechanisms include:
- Inhibition of Enzymatic Activity : Tetrazole rings are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions like hypertension and pain management.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related tetrazole derivatives demonstrated effective inhibition against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values ranged from 8.34 µM to 9.24 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Another area of interest is the anticancer potential of tetrazole derivatives. In vitro studies have shown that certain tetrazole-containing compounds can induce apoptosis in cancer cell lines:
- Compounds demonstrated moderate cytotoxicity against TK-10 and HT-29 cell lines, suggesting potential for further development as anticancer agents .
Study on Antibacterial Activity
A comprehensive study by Hussain et al. focused on synthesizing and evaluating the antibacterial activity of various tetrazole derivatives. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial activity with low toxicity levels, as indicated by hemolysis assays .
Study on Anticancer Activity
In a separate investigation, a series of tetrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that certain derivatives showed significant cytotoxic effects at micromolar concentrations, highlighting the potential for these compounds in cancer therapy .
Data Tables
| Activity Type | Compound | MIC (µM) | Remarks |
|---|---|---|---|
| Antibacterial | 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl} | 8.34 - 9.24 | Effective against S. aureus, E. coli |
| Anticancer | Similar Tetrazole Derivatives | Varies (Low µM) | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
